2-[(2-{2-[2-(4-METHOXYPHENYL)ACETYL]HYDRAZINO}-2-OXOETHYL)SULFANYL]BENZOIC ACID
Overview
Description
2-[(2-{2-[2-(4-METHOXYPHENYL)ACETYL]HYDRAZINO}-2-OXOETHYL)SULFANYL]BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an acetylhydrazino moiety, and a benzoic acid core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-{2-[2-(4-METHOXYPHENYL)ACETYL]HYDRAZINO}-2-OXOETHYL)SULFANYL]BENZOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylacetic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with 2-oxoethylsulfanylbenzoic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazino moiety, converting it into amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-[(2-{2-[2-(4-METHOXYPHENYL)ACETYL]HYDRAZINO}-2-OXOETHYL)SULFANYL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its hydrazino moiety.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-{2-[2-(4-METHOXYPHENYL)ACETYL]HYDRAZINO}-2-OXOETHYL)SULFANYL]BENZOIC ACID involves its interaction with specific molecular targets. The hydrazino moiety can form covalent bonds with enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-[(2-{2-[2-(4-METHOXYPHENYL)ACETYL]HYDRAZINO}-2-OXOETHYL)SULFANYL]BENZOIC ACID shares similarities with other hydrazino and benzoic acid derivatives.
- Compounds such as 2-(4-METHOXYPHENYL)ACETYLHYDRAZINE and 2-OXOETHYLSULFANYLBENZOIC ACID exhibit similar chemical properties and reactivity.
Uniqueness:
- The unique combination of functional groups in this compound provides it with distinct chemical and biological properties.
- Its ability to undergo multiple types of chemical reactions and its potential applications in various fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-[2-[2-[2-(4-methoxyphenyl)acetyl]hydrazinyl]-2-oxoethyl]sulfanylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-25-13-8-6-12(7-9-13)10-16(21)19-20-17(22)11-26-15-5-3-2-4-14(15)18(23)24/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXNWPYOZOUNGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.